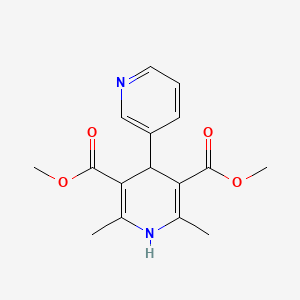

Dimethyl 2,6-dimethyl-4-pyridin-3-yl-1,4-dihydropyridine-3,5-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 2,6-diméthyl-4-pyridin-3-yl-1,4-dihydropyridine-3,5-dicarboxylate de diméthyle est un composé chimique appartenant à la classe des dihydropyridines. Ce composé est connu pour ses applications dans divers domaines, notamment la chimie médicinale, où il sert de précurseur ou d'intermédiaire dans la synthèse de molécules plus complexes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 2,6-diméthyl-4-pyridin-3-yl-1,4-dihydropyridine-3,5-dicarboxylate de diméthyle implique généralement la synthèse de Hantzsch dihydropyridine. Cette méthode comprend la condensation d'un aldéhyde, d'un β-cétoester et d'ammoniac ou d'un sel d'ammonium sous reflux . La réaction est réalisée dans un solvant organique tel que l'éthanol, et le produit est purifié par recristallisation.

Méthodes de production industrielle

Dans les milieux industriels, la production de ce composé suit des voies de synthèse similaires mais à plus grande échelle. Les conditions de réaction sont optimisées pour des rendements et une pureté plus élevés, impliquant souvent des réacteurs à écoulement continu et des systèmes automatisés pour assurer la cohérence et l'efficacité .

Analyse Des Réactions Chimiques

Types de réactions

Le 2,6-diméthyl-4-pyridin-3-yl-1,4-dihydropyridine-3,5-dicarboxylate de diméthyle subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des dérivés de la pyridine.

Réduction : Il peut être réduit pour former des dérivés de la tétrahydropyridine.

Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau des groupes esters.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés en conditions basiques.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent diverses pyridines et tétrahydropyridines substituées, qui sont des intermédiaires précieux en synthèse organique .

Applications de la recherche scientifique

Le 2,6-diméthyl-4-pyridin-3-yl-1,4-dihydropyridine-3,5-dicarboxylate de diméthyle a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme élément constitutif dans la synthèse de molécules organiques complexes.

Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et antioxydantes.

Médecine : Sert d'intermédiaire dans la synthèse des bloqueurs des canaux calciques, utilisés pour traiter les maladies cardiovasculaires.

Industrie : Utilisé dans la production de divers produits pharmaceutiques et agrochimiques

Mécanisme d'action

Le mécanisme d'action du 2,6-diméthyl-4-pyridin-3-yl-1,4-dihydropyridine-3,5-dicarboxylate de diméthyle implique son interaction avec des cibles biologiques telles que les canaux calciques. Le composé inhibe l'afflux d'ions calcium à travers ces canaux, conduisant à une vasodilatation et une diminution de la pression artérielle. Ce mécanisme est similaire à celui d'autres bloqueurs des canaux calciques de type dihydropyridine .

Applications De Recherche Scientifique

Dimethyl 2,6-dimethyl-4-pyridin-3-yl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Serves as an intermediate in the synthesis of calcium channel blockers, which are used to treat cardiovascular diseases.

Industry: Utilized in the production of various pharmaceuticals and agrochemicals

Mécanisme D'action

The mechanism of action of Dimethyl 2,6-dimethyl-4-pyridin-3-yl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with biological targets such as calcium channels. The compound inhibits the influx of calcium ions through these channels, leading to vasodilation and reduced blood pressure. This mechanism is similar to that of other dihydropyridine calcium channel blockers .

Comparaison Avec Des Composés Similaires

Composés similaires

Nifédipine : Un autre bloqueur des canaux calciques de type dihydropyridine utilisé pour traiter l'hypertension.

Amlodipine : Un bloqueur des canaux calciques de type dihydropyridine à action prolongée.

Nicardipine : Utilisé pour le traitement de l'hypertension artérielle et de l'angine de poitrine.

Unicité

Le 2,6-diméthyl-4-pyridin-3-yl-1,4-dihydropyridine-3,5-dicarboxylate de diméthyle est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. Sa capacité à subir diverses transformations chimiques en fait un intermédiaire polyvalent en synthèse organique .

Propriétés

Formule moléculaire |

C16H18N2O4 |

|---|---|

Poids moléculaire |

302.32 g/mol |

Nom IUPAC |

dimethyl 2,6-dimethyl-4-pyridin-3-yl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C16H18N2O4/c1-9-12(15(19)21-3)14(11-6-5-7-17-8-11)13(10(2)18-9)16(20)22-4/h5-8,14,18H,1-4H3 |

Clé InChI |

HQPKQZOVCGHZFY-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CN=CC=C2)C(=O)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11996045.png)

![(3Z)-3-[3-(2,5-dimethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11996054.png)

![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11996068.png)

![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11996081.png)

![2-{[2-(Acetyloxy)-3,5,6-trichlorophenyl]thio}-3,4,6-trichlorophenyl acetate](/img/structure/B11996086.png)

![N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-2-methylpropanamide](/img/structure/B11996098.png)

![6-Amino-1-(3-chlorophenyl)-4-(4-isopropylphenyl)-3-methyl-1,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile](/img/structure/B11996148.png)